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Warfarin alcohol

UHPLC-MS/MS analytical method validation pharmacokinetics

Method validation for warfarin ANDA requires dedicated reference standards for diastereomeric alcohol impurities (Impurity 15). Warfarin alcohol exhibits distinct UHPLC-MS/MS linearity (0.5-250 ng/mL) and reduced plasma protein binding (fu=0.97%), necessitating impurity-specific calibration. • Enables accurate quantification of RS/SR- and RR/SS-warfarin alcohol in enzyme kinetic studies. • Traceable against pharmacopeial standards (USP/EP) with comprehensive characterization data. • Supplied with full Certificate of Analysis (CoA) to support regulatory submissions.

Molecular Formula C19H18O4
Molecular Weight 310.349
CAS No. 28392-96-3
Cat. No. B589333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWarfarin alcohol
CAS28392-96-3
Synonyms4-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-2H-1-benzopyran-2-one;  4-Hydroxy-3-[α-(2-hydroxypropyl)benzyl]coumarin;  3-[α-(2-Hydroxypropyl)benzyl]-4-hydroxycoumarin; 
Molecular FormulaC19H18O4
Molecular Weight310.349
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O
InChIInChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3
InChIKeyZUJMMGHIYSAEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Warfarin Alcohol CAS 28392-96-3: Scientific Procurement Guide for the Warfarin Metabolite Reference Standard


Warfarin alcohol (CAS 28392-96-3), systematically named 4-hydroxy-3-(3-hydroxy-1-phenylbutyl)-2H-chromen-2-one, is the C11-reduced metabolite of the anticoagulant drug warfarin [1]. This hydroxycoumarin derivative exists as a mixture of four diastereomeric alcohols formed through stereospecific reduction of the parent ketone, with each isomer retaining distinct levels of anticoagulant activity [2]. The compound is primarily procured for use as an analytical reference standard in pharmaceutical impurity profiling, as a validated biomarker in pharmacokinetic and drug metabolism studies, and as a mechanistic probe in cytochrome P450 and carbonyl reductase enzyme research [3]. Its utility is firmly anchored in the quantifiable differentiation from the parent drug warfarin across analytical sensitivity, protein binding characteristics, and enzymatic reduction kinetics.

Why Warfarin Alcohol Cannot Be Substituted by Warfarin or Other Coumarin Analogs in Critical Analytical and Metabolic Studies


Attempting to substitute warfarin alcohol with its parent drug warfarin (CAS 81-81-2) or structurally similar coumarin derivatives such as phenprocoumon or acenocoumarol in analytical workflows and metabolic studies introduces substantial methodological errors and mischaracterization of biological pathways. Warfarin alcohol exhibits fundamentally different analytical response characteristics—UHPLC-MS/MS linear dynamic range for warfarin alcohols extends from 0.5–250 ng/mL, approximately 20-fold lower than the 100–10,000 ng/mL range required for warfarin detection [1]. Furthermore, warfarin alcohols possess reduced protein binding compared to R-(+)-warfarin, with unbound fractions in plasma of 0.97% for the alcohol mixture versus 0.4% for warfarin enantiomers [2]. These quantifiable divergences in analytical behavior and biological disposition render warfarin alcohol uniquely suited for its designated scientific applications while simultaneously disqualifying the parent drug as a functional replacement in method validation, enzyme kinetic studies, and impurity tracking protocols.

Quantitative Differentiation Evidence for Warfarin Alcohol Against Closest Analogs: Analytical Sensitivity, Enzyme Kinetics, and Protein Binding


Analytical Sensitivity Differentiation: Warfarin Alcohols Require 20-Fold Lower Detection Range Than Parent Warfarin in Validated UHPLC-MS/MS Methods

In validated UHPLC-MS/MS methods, warfarin alcohols demonstrate a distinct and markedly lower quantitative linear range compared to warfarin. The standard curve concentration ranges are 0.5–250 ng/mL for warfarin alcohols (RS/SR- and RR/SS-warfarin alcohol), compared to 100–10,000 ng/mL for warfarin [1]. This represents an approximate 20-fold lower upper limit of quantification for the alcohols relative to the parent drug. Intra- and inter-day accuracy and precision for all analytes were within ±10.0%, with excellent recovery and negligible matrix effects observed [1]. The total run time is 5 minutes using a Hypersil Gold C18 column with gradient elution of water and acetonitrile containing formic acid at 0.4 mL/min [1].

UHPLC-MS/MS analytical method validation pharmacokinetics drug metabolism

Stereospecific Reductive Metabolism Kinetics: R-Warfarin Reduced 5.6-Fold More Efficiently Than S-Warfarin by Human Liver Cytosol

In the first steady-state analysis of R- and S-warfarin reduction in vitro by pooled human liver cytosol, R-warfarin was reduced with a Vmax of 150 pmol/mg per minute and Km of 0.67 mM, while S-warfarin showed a Vmax of 27 pmol/mg per minute and Km of 1.7 mM [1]. This represents a 5.6-fold higher maximum velocity for R-warfarin reduction and a 2.5-fold lower Km (higher affinity) compared to S-warfarin. The major metabolites were identified as 9R,11S-warfarin alcohol for R-warfarin and 9S,11S-warfarin alcohol for S-warfarin, with carbonyl reductase-1 dominating both enantiomers' reduction [1].

drug metabolism carbonyl reductase enzyme kinetics stereoselectivity

Cytosolic vs. Microsomal Reduction Velocity: Human Liver Cytosol Exhibits 9-Fold Higher Warfarin Reductase Activity Than Microsomes

Comparative analysis of warfarin reduction across human liver subcellular fractions revealed that cytosolic warfarin reduction proceeds with a Vmax of 77.2 pmol/mg protein/min, while microsomal reduction occurs at only 8.7 pmol/mg protein/min—a 9-fold difference in maximum velocity [1]. This establishes the cytosol as the predominant subcellular site for warfarin alcohol formation, with AKR1C3 identified as the primary warfarin reductase exhibiting internal clearance (CLint) of 65.922 μL/mg protein/min compared to only 0.070 μL/mg protein/min for CBR1—a three-order-of-magnitude difference [1]. AKR1C3 exhibits stereoselective metabolism of (R)-warfarin to preferentially form (SR)-warfarin alcohol as the primary in vivo metabolite [1].

subcellular fractionation carbonyl reductase drug metabolism warfarin biotransformation

Reduced Plasma Protein Binding: Warfarin Alcohols Exhibit 2.4-Fold Higher Unbound Fraction Than Parent Warfarin Enantiomers

Warfarin alcohols demonstrate substantially reduced plasma protein binding compared to warfarin enantiomers. The unbound fraction in human plasma (fu plasma) for warfarin alcohols is 0.97%, compared to 0.4% for both 9S-warfarin and 9R-warfarin [1]. This represents a 2.4-fold higher unbound fraction for the alcohol metabolites. In a 40 g/L solution of human serum albumin, the reduced warfarin metabolites have lower fraction unbound values [1.33% for (S,R)-WA, 2.09% for (S,S)-WA, and 1.04% for (R,S)-WA] than hydroxylated metabolites [3.24–4.49% range] [2]. The relative in vivo contribution to VKORC1 inhibition, expressed as [I]u/Kiu × 10², is 19 (16.2%) for warfarin alcohols compared to 135 (100%) for 9S-warfarin [1].

plasma protein binding pharmacokinetics VKORC1 inhibition drug-drug interaction

Differential Anticoagulant Activity: Four Warfarin Alcohol Diastereomers Retain Varying Levels of Anticoagulant Potency Unlike Inactive Hydroxylated Metabolites

Unlike the oxidative hydroxylated metabolites of warfarin which are predominantly inactive, reduction of each warfarin enantiomer yields two warfarin alcohol isomers, and the corresponding four alcohols retain varying levels of anticoagulant activity [1]. This class-level distinction is critical: warfarin alcohols represent a minor but pharmacologically relevant metabolic pathway accounting for approximately 16.2% of the relative in vivo contribution to VKORC1 inhibition, compared to hydroxylated metabolites which contribute only 0.9–4.7% [2]. The alcohol and ester analogs of warfarin have reduced protein binding compared with R-(+)-warfarin, yet certain ester derivatives possess similar in vivo anticoagulant activity in rat models to that of S-(−)-warfarin [3].

anticoagulant activity pharmacodynamics metabolite pharmacology warfarin

Differential Metabolic Fate of R- vs. S-Warfarin: R-Warfarin Preferentially Reduced to (R,S)-Warfarin Alcohol While S-Warfarin Forms (S,S)-Warfarin Alcohol

The metabolic fate of R and S isomers of warfarin proceeds through distinct routes: R-warfarin is oxidized to 6-hydroxywarfarin and reduced to (R,S)-warfarin alcohol, whereas S-warfarin is oxidized to 7-hydroxywarfarin and reduced to (S,S)-warfarin alcohol [1]. In human volunteers, warfarin alcohol1 (corresponding to R-derived alcohol) was detected in much greater quantities after R-warfarin administration than after S-warfarin, while the corresponding diastereoisomer warfarin alcohol2 was seen only in trace amounts after S-warfarin [2]. Cytosol and AKR1C3 exhibit stereoselective metabolism of (R)-warfarin to preferentially form (SR)-warfarin alcohol as the primary in vivo metabolite, while microsomes and CBR1 preferentially reduce (S)-warfarin to form (RS)-warfarin alcohol and (SS)-warfarin alcohol, respectively [3].

stereoselective metabolism warfarin enantiomers metabolite identification pharmacokinetics

Validated Application Scenarios for Warfarin Alcohol (CAS 28392-96-3) Procurement in Pharmaceutical Research and Clinical Analysis


Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

Warfarin alcohol serves as a critical reference standard for analytical method development and validation in Abbreviated New Drug Application (ANDA) submissions for warfarin pharmaceutical products [1]. Given that warfarin alcohol is a defined impurity (Warfarin Impurity 15) of the warfarin drug substance, procurement of authenticated reference material with detailed characterization data compliant with regulatory guidelines is required for quality control applications during commercial production [1]. The product can be used as reference standards with traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. The distinct UHPLC-MS/MS linear range of 0.5–250 ng/mL for warfarin alcohols, compared to 100–10,000 ng/mL for warfarin, necessitates dedicated impurity standards rather than relying on the parent drug for method calibration [2].

In Vitro Enzyme Kinetic Studies of Carbonyl Reductase and AKR1C3 Activity

Warfarin alcohol reference standards are essential for in vitro enzyme kinetic studies investigating cytosolic and microsomal warfarin reduction. The validated UHPLC-MS/MS method with linearity of 0.5–250 ng/mL for warfarin alcohols was specifically developed and successfully applied to in vitro enzyme kinetic studies of warfarin reduction [1]. The method enables accurate quantification of RS/SR- and RR/SS-warfarin alcohol in 10mM Tris-HCl incubation buffer (pH 7.4) with intra- and inter-day accuracy and precision within ±10.0% [1]. This application is particularly relevant given the 9-fold higher reduction velocity observed in cytosol (Vmax=77.2 pmol/mg/min) versus microsomes (Vmax=8.7 pmol/mg/min) [2], and the stereospecific formation of 9R,11S-warfarin alcohol for R-warfarin and 9S,11S-warfarin alcohol for S-warfarin [3].

Clinical Pharmacokinetic Monitoring and Dried Blood Spot Analysis

Warfarin alcohol standards are employed in clinical pharmacokinetic studies to monitor reductive metabolism pathways and assess patient-specific variability in warfarin disposition. Analytical methods have been validated for determination of warfarin alcohols in human plasma and dried blood spots, with stability of RR/SS- and RS/SR-warfarin alcohol concentrations demonstrated for at least 7 days at 25°C in dried blood spot samples [1]. The reduced protein binding of warfarin alcohols (fu plasma = 0.97%) compared to warfarin enantiomers (fu plasma = 0.4%) [2] makes accurate quantification of these metabolites essential for determining free drug concentrations and evaluating potential drug-drug interactions involving protein binding displacement.

Pharmacogenetic and Drug-Drug Interaction Studies Involving Warfarin Reductive Pathways

Warfarin alcohol reference materials are required for pharmacogenetic studies evaluating the impact of genetic polymorphisms in carbonyl reductase (CBR1) and aldo-keto reductase (AKR1C3) enzymes on warfarin metabolism. The identification of AKR1C3 as the primary warfarin reductase with internal clearance (CLint = 65.922 μL/mg/min) three orders of magnitude higher than CBR1 (CLint = 0.070 μL/mg/min) [1] establishes the reductive pathway as a genetically variable determinant of warfarin exposure. Furthermore, the observation that cytosol and AKR1C3 exhibit stereoselective metabolism of (R)-warfarin to preferentially form (SR)-warfarin alcohol, while microsomes and CBR1 preferentially reduce (S)-warfarin to form (RS)-warfarin alcohol and (SS)-warfarin alcohol respectively [1], necessitates isomer-specific warfarin alcohol standards for accurate pharmacogenetic association studies.

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